molecular formula C19H35NO2 B1218976 Dicyclomine CAS No. 77-19-0

Dicyclomine

Cat. No.: B1218976
CAS No.: 77-19-0
M. Wt: 309.5 g/mol
InChI Key: CURUTKGFNZGFSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclomine involves several chemical reactions, including condensation, alkylation, base-induced hydrolysis, and acid-base neutralization . The process typically starts with the condensation of cyclohexanone with diethylamine to form the intermediate product. This intermediate then undergoes alkylation with ethyl chloroformate, followed by base-induced hydrolysis to yield the final product, this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced using a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclomine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclomine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dicyclomine

This compound is unique due to its dual mechanism of action, combining both antimuscarinic activity and direct smooth muscle relaxation. This makes it particularly effective in treating spasms of the gastrointestinal tract .

Properties

IUPAC Name

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURUTKGFNZGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-92-5 (hydrochloride)
Record name Dicyclomine [INN]
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DSSTOX Substance ID

DTXSID1022926
Record name Dicyclomine
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Molecular Weight

309.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Dicyclomine
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Solubility

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L
Record name DICYCLOMINE
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Record name Dicyclomine
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Mechanism of Action

Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine. Dicyclomine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum., ...MAJOR ACTION APPEARS TO BE NONSPECIFIC DIRECT RELAXANT ACTION ON SMOOTH MUSLCE RATHER THAN COMPETITIVE ANTAGONISM OF ACH.
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CAS No.

77-19-0, 67-92-5
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Record name DICYCLOMINE
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Melting Point

165-166
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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